Methyl 2-fluoro-2-pyridin-2-ylpropanoate
Description
Methyl 2-fluoro-2-pyridin-2-ylpropanoate is a fluorinated pyridine derivative characterized by a methyl ester group, a fluorine atom at the α-position, and a pyridin-2-yl substituent. This structure combines the aromaticity of pyridine with the electronic effects of fluorine, which can influence reactivity, solubility, and metabolic stability. The ester group enhances hydrophilicity, while the fluorine atom may improve binding affinity in biological systems by modulating electron density and steric effects .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-fluoro-2-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C9H10FNO2/c1-9(10,8(12)13-2)7-5-3-4-6-11-7/h3-6H,1-2H3 |
InChI Key |
BOOPDYGKGFBWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(=O)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons

Key Observations:
- Fluorine Impact: The α-fluorine in the target compound may increase electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., dimethyl fumarate) .
- Ester Functionality: Unlike dimethyl fumarate (a diester), the monoester structure of the target compound may reduce polarity, affecting solubility and bioavailability .
- Aromatic Substitution : The pyridin-2-yl group contrasts with 4-(2-methoxyphenyl)-2-phenylpyridine, which features a methoxy-substituted biphenyl system. This difference could influence π-π stacking interactions in drug-receptor binding .
Analytical and Physicochemical Data
Table 2: Analytical Data from Comparable Compounds
Insights:
- While direct data for the target compound are unavailable, analogs with trifluoromethyl and carboxamide groups () exhibit LCMS m/z values >850, suggesting that the target compound’s molecular weight would align with its formula (C₉H₉FNO₂; calc. MW: 182.17 g/mol).
- HPLC retention times in (~1.3 min under SMD-TFA05 conditions) imply moderate polarity, which may correlate with the target compound’s ester and pyridine groups .
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